4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrrolo[2,3-d]pyrimidine class This compound features a pyridine ring attached to the 3-position of a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with appropriate pyrimidine precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce pyridine N-oxide derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential as a kinase inhibitor, making it useful in biological research to study signal transduction pathways and cellular processes.
Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential. It has been studied for its antitubercular, antidiabetic, and anti-inflammatory properties.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. It acts as a kinase inhibitor, interfering with the phosphorylation of proteins and thereby modulating cellular signaling pathways. The compound binds to the active sites of kinases, preventing their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: The parent compound without the pyridine substituent.
4-Aminopyrrolo[2,3-d]pyrimidine: A related compound with an amino group at the 4-position.
4-Chloropyrrolo[2,3-d]pyrimidine: A derivative with a chlorine atom at the 4-position.
Uniqueness: 4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor and its potential therapeutic applications make it distinct from its analogs.
Properties
Molecular Formula |
C11H8N4 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H8N4/c1-2-8(6-12-4-1)10-9-3-5-13-11(9)15-7-14-10/h1-7H,(H,13,14,15) |
InChI Key |
HEHUWKRGYMCLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=CNC3=NC=N2 |
Origin of Product |
United States |
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